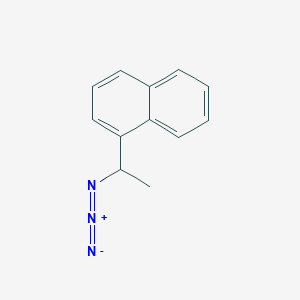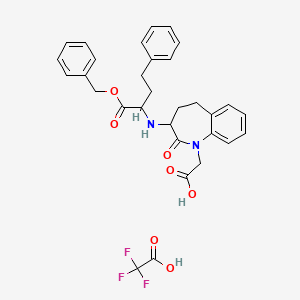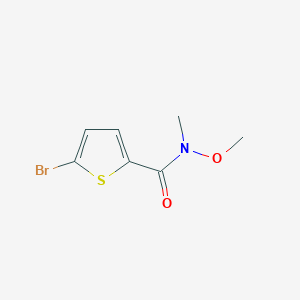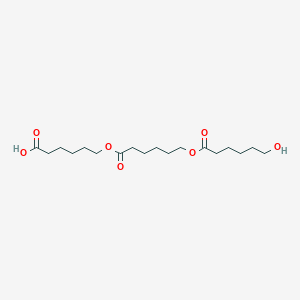
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid is a complex organic compound with the molecular formula C18H32O7. This compound is characterized by its multiple ester and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid typically involves the esterification of hexanoic acid derivatives. One common method is the conversion of cyclohexane to 6-hydroxyhexanoic acid using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor . This biocatalytic process is favored for its sustainability and efficiency, avoiding the need for high temperatures and pressures.
Industrial Production Methods
Industrial production of this compound often involves multi-step chemical synthesis starting from cyclohexane. The process includes oxidation, esterification, and purification steps to obtain the final product. The use of biocatalysts in industrial settings is also being explored to enhance yield and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under acidic or basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of biodegradable polymers such as polycaprolactone.
Biology: Studied for its role in metabolic pathways and as a potential intermediate in biosynthetic processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and degradability.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, influencing its behavior in biological and chemical systems. The compound’s ability to undergo hydrolysis and oxidation-reduction reactions makes it a versatile intermediate in various metabolic and synthetic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid: A simpler analog with a single carboxylic acid group.
6-Hydroxyhexanoic acid: Contains a hydroxyl group, making it a precursor for the synthesis of more complex esters.
Polycaprolactone: A polymer derived from 6-hydroxyhexanoic acid, used in biodegradable plastics.
Uniqueness
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid is unique due to its multiple ester and hydroxyl groups, which provide a higher degree of functionality compared to simpler analogs. This makes it particularly valuable in the synthesis of complex polymers and as an intermediate in various chemical and biological processes.
Propriétés
Formule moléculaire |
C18H32O7 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
6-[6-(6-hydroxyhexanoyloxy)hexanoyloxy]hexanoic acid |
InChI |
InChI=1S/C18H32O7/c19-13-7-1-5-11-17(22)25-15-9-3-6-12-18(23)24-14-8-2-4-10-16(20)21/h19H,1-15H2,(H,20,21) |
Clé InChI |
RDMFCAWPWRQZJN-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)OCCCCCC(=O)OCCCCCC(=O)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide](/img/structure/B12288914.png)
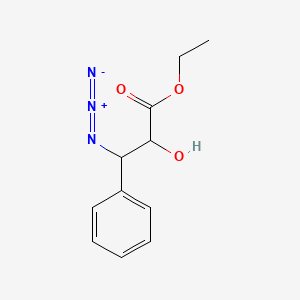
![1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B12288926.png)
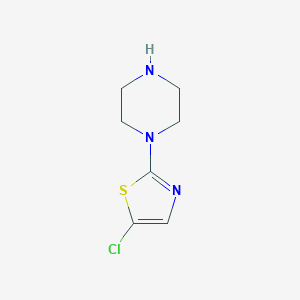
![17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12288946.png)
![azanium;bis[[[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12288953.png)
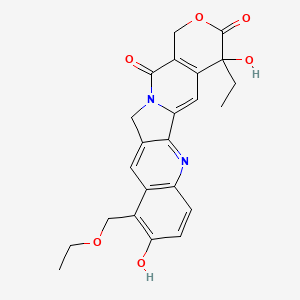
![Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B12288969.png)

![6-[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288972.png)
